molecular formula C8H13NO2 B8699015 3-(2-oxopiperidin-1-yl)propanal

3-(2-oxopiperidin-1-yl)propanal

Cat. No.: B8699015
M. Wt: 155.19 g/mol
InChI Key: ZKLOTOVBXXXNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-oxopiperidin-1-yl)propanal is a chemical compound that features a piperidine ring, which is a six-membered heterocyclic structure containing one nitrogen atom

Chemical Reactions Analysis

Types of Reactions

3-(2-oxopiperidin-1-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and electrophiles such as alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2-oxopiperidin-1-yl)propanal has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-oxopiperidin-1-yl)propanal involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1-piperidinyl derivatives: These compounds share the piperidine ring structure but differ in the functional groups attached.

    Piperidine derivatives: Compounds like piperidine itself and its various substituted forms.

Uniqueness

3-(2-oxopiperidin-1-yl)propanal is unique due to its specific combination of the piperidine ring, oxo group, and propanal side chain. This unique structure imparts distinct chemical and biological properties that differentiate it from other piperidine derivatives .

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

3-(2-oxopiperidin-1-yl)propanal

InChI

InChI=1S/C8H13NO2/c10-7-3-6-9-5-2-1-4-8(9)11/h7H,1-6H2

InChI Key

ZKLOTOVBXXXNOG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-[3,3-bis(ethyloxy)propyl]-2-piperidinone (1.52 g, 6.61 mmol) in CH2Cl2 (100 mL) under nitrogen was treated with trifluoroacetic acid (TFA) (1.5 mL, 19.5 mmol) and stirred at ambient temperature for 1 h. After adding an additional 1.5 mL of TFA and monitoring by TLC (EtOAc, KMnO4 stain) for complete consumption of starting materials the reaction mixture was partitioned between CH2Cl2 and 1:1 Sat. NaHCO3:water (150 mL) solution. Extracted the aqueous with CH2Cl2 two additional times before combining the organics, washing them with brine, drying over MgSO4, filtering, and concentrating in vacuo to provide the desired product as a clear oil: 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 1.78-1.91 (m, 4 H), 2.67 (t, J=6.11 Hz, 2 H), 2.85 (td, J=6.42, 0.91 Hz, 2 H), 3.50 (t, J=5.48 Hz, 2 H), 3.71 (t, J=6.32 Hz, 2 H), 9.53-9.58 (m, 1 H); ES+ MS: 156 (M+H+).
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